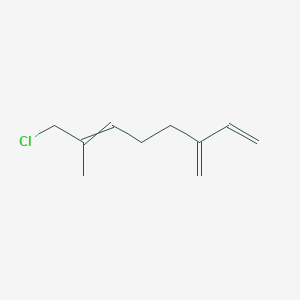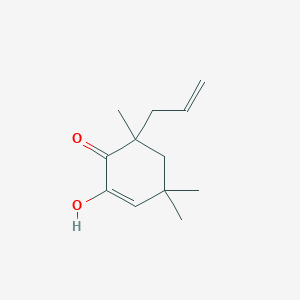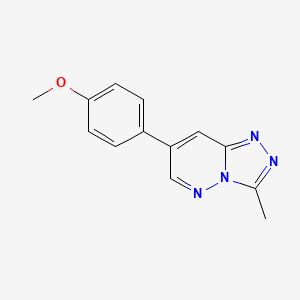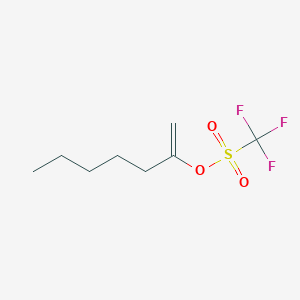
2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate is an organic compound that features both aromatic and sulfonate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate typically involves the reaction of 2-oxo-2-phenylethyl chloride with 4-methoxybenzenesulfonic acid. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfonic acids.
Substitution: Brominated or nitrated aromatic compounds.
科学研究应用
2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Oxo-2-phenylethyl 4-methylbenzene-1-sulfonate
- 2-Oxo-2-phenylethyl 4-chlorobenzene-1-sulfonate
- 2-Oxo-2-phenylethyl 4-nitrobenzene-1-sulfonate
Uniqueness
2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
属性
CAS 编号 |
110143-18-5 |
|---|---|
分子式 |
C15H14O5S |
分子量 |
306.3 g/mol |
IUPAC 名称 |
phenacyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H14O5S/c1-19-13-7-9-14(10-8-13)21(17,18)20-11-15(16)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI 键 |
CEXKSGAYTWIDDT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)

![1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14335255.png)
![Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate](/img/structure/B14335261.png)

![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
acetonitrile](/img/structure/B14335301.png)


